molecular formula C21H26O2 B11942207 Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3

Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3

Cat. No.: B11942207
M. Wt: 313.4 g/mol
InChI Key: VBGLYOIFKLUMQG-FIBGUPNXSA-N
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Description

Cannabinol-D3 solution, 100 μg/mL in methanol, is a certified reference material commonly used in various scientific research applications. Cannabinol is a cannabinoid found in the Cannabis plant and is also a metabolite of Δ9-tetrahydrocannabinol, the main psychoactive component of Cannabis. Cannabinol is the primary product of Δ9-tetrahydrocannabinol degradation from exposure to air and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabinol-D3 is synthesized through the deuteration of cannabinol. The process involves the introduction of deuterium atoms into the cannabinol molecule, replacing hydrogen atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure the precise incorporation of deuterium.

Industrial Production Methods

Industrial production of Cannabinol-D3 involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process is carried out in specialized facilities equipped to handle deuterated compounds and ensure the production of high-purity Cannabinol-D3. The final product is then dissolved in methanol to achieve the desired concentration of 100 μg/mL and packaged in ampules of 1 mL .

Chemical Reactions Analysis

Types of Reactions

Cannabinol-D3 undergoes various chemical reactions, including:

    Oxidation: Cannabinol can be oxidized to form cannabinolic acid.

    Reduction: Reduction of cannabinol can lead to the formation of tetrahydrocannabinol.

    Substitution: Cannabinol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Cannabinol-D3 is widely used in scientific research due to its stable isotope labeling, which makes it an ideal internal standard for quantitative analysis. Some of its applications include:

    Chemistry: Used in the development and validation of analytical methods such as liquid chromatography and mass spectrometry.

    Biology: Employed in studies investigating the biological effects of cannabinoids and their metabolites.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cannabinoids in the body.

    Industry: Utilized in the quality control and potency testing of cannabis products.

Mechanism of Action

Cannabinol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. The binding of cannabinol to these receptors modulates various physiological processes, including pain perception, immune response, and mood regulation. The deuterated form, Cannabinol-D3, retains these properties, making it useful for studying the pharmacodynamics and pharmacokinetics of cannabinoids .

Comparison with Similar Compounds

Similar Compounds

    Cannabidiol-D3: Another deuterated cannabinoid used as an internal standard in analytical methods.

    Δ9-Tetrahydrocannabinol-D3: Deuterated form of the main psychoactive component of Cannabis.

    Cannabigerol-D3: Deuterated form of cannabigerol, a non-psychoactive cannabinoid.

Uniqueness

Cannabinol-D3 is unique due to its specific deuteration, which provides enhanced stability and allows for precise quantitative analysis in various research applications. Its primary use as a certified reference material sets it apart from other cannabinoids, making it indispensable in analytical and pharmacological studies .

Properties

Molecular Formula

C21H26O2

Molecular Weight

313.4 g/mol

IUPAC Name

6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol

InChI

InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3/i1D3

InChI Key

VBGLYOIFKLUMQG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O

Origin of Product

United States

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